Product packaging for Beta-Peltoboykinolic Acid(Cat. No.:CAS No. 24778-48-1)

Beta-Peltoboykinolic Acid

Cat. No.: B1162520
CAS No.: 24778-48-1
M. Wt: 456.7 g/mol
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Description

Overview of Pentacyclic Triterpenoids in Biomedical Research

Pentacyclic triterpenoids are a class of naturally occurring chemical compounds characterized by a thirty-carbon skeleton arranged in five rings. nih.gov These phytochemicals are widely distributed in the plant kingdom, found in various parts such as leaves, fruits, and bark. nih.gov The primary structural skeletons of pentacyclic triterpenoids include ursane, oleanane (B1240867), lupane, and friedelane. nih.gov

In recent years, pentacyclic triterpenoids have garnered significant attention in the biomedical field due to their diverse and potent biological activities. These activities include anti-inflammatory, antiviral, hepatoprotective, and antitumor effects. nih.govrsc.org Their potential as therapeutic agents is underscored by the fact that some, like oleanolic acid and its derivatives, have been developed into clinically used drugs. nih.gov The broad spectrum of pharmacological actions is attributed to their ability to interact with multiple molecular targets and modulate various cellular signaling pathways. nih.govnih.gov Research has demonstrated that pentacyclic triterpenoids can inhibit DNA polymerase, regulate apoptosis, interfere with angiogenesis, and inhibit cancer cell proliferation and metastasis. nih.govnih.gov

Despite their promising bioactivities, the therapeutic development of many pentacyclic triterpenoids is often hindered by their poor water solubility and low bioavailability. rsc.org Consequently, a significant area of research focuses on the structural modification of these natural compounds to enhance their pharmacological properties and on the development of novel delivery systems. rsc.org

Academic Significance of Beta-Peltoboykinolic Acid

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane class. ontosight.ai Its chemical structure is characterized by a 3-beta-hydroxyl group and a carboxyl group at position C-27. chemfaces.com This compound has been isolated from several plant species, particularly within the Saxifragaceae family, including Astilbe koreana, Rodgersia podophylla, and Chrysosplenium grayanum. chemfaces.comkoreascience.krnih.gov

The academic significance of this compound stems from its demonstrated biological activities, which align with the broader therapeutic potential of pentacyclic triterpenoids. Research has highlighted its potential in several areas of biomedical interest. Notably, it has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases. chemfaces.comtargetmol.com Furthermore, studies have revealed its cytotoxic effects against certain cancer cell lines and its ability to modulate key signaling pathways involved in cellular processes like the epithelial-to-mesenchymal transition (EMT). nih.govmdpi.com The unique structural features of this compound, particularly the presence and position of its functional groups, are considered crucial for its bioactivity. ontosight.aichemfaces.com

Current State of Research on this compound: A Scholarly Perspective

Current research on this compound is focused on elucidating its mechanisms of action and exploring its therapeutic potential in greater detail. A significant body of work has investigated its role in cellular signaling, particularly its inhibitory effects on pathways such as the TGF-β1/Smad pathway. mdpi.comnih.gov This has implications for conditions characterized by fibrosis, as demonstrated in studies on lung alveolar epithelial cells. mdpi.comnih.gov

Investigations into its anticancer properties are ongoing, with studies exploring its cytotoxic activity and the molecular mechanisms underlying its effects. nih.govtargetmol.com The inhibition of PTP1B by this compound continues to be an area of interest for its potential application in metabolic disorders. chemfaces.comtargetmol.comvulcanchem.com

While the biological activities of this compound are being actively explored, further research is needed to fully understand its pharmacological profile. Future studies will likely focus on synthetic modifications to improve its potency and pharmacokinetic properties, as well as more extensive in vivo studies to validate its therapeutic efficacy. The compound's natural origin and specific biological activities make it a valuable lead compound for the development of new therapeutic agents. ontosight.ai

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C30H48O3 chembk.com
Molar Mass 456.71 g/mol chembk.com
Melting Point 249-251 °C chembk.com
Boiling Point 551.8±50.0 °C (Predicted) chembk.com
Density 1.10±0.1 g/cm3 (Predicted) chembk.com
pKa 4.48±0.70 (Predicted) chembk.com
CAS Number 24778-48-1 targetmol.com

Natural Sources of this compound

Plant SpeciesFamilyPart of Plant
Astilbe koreanaSaxifragaceaeRhizomes chemfaces.com
Astilbe rubraSaxifragaceaeWhole Plant mdpi.comnih.gov
Rodgersia podophyllaSaxifragaceaeRhizomes koreascience.kr
Chrysosplenium grayanumSaxifragaceaeNot specified nih.gov
Gunnera perpensaGunneraceaeLeaves and Stalks researchgate.net
Vaccinium myrtillus (European-American raspberry)EricaceaeNot specified chembk.com
Vaccinium vitis-idaea (Baishanluo)EricaceaeNot specified chembk.com

Reported Biological Activities of this compound

Biological ActivityFinding
PTP1B Inhibition Inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 5.2 ± 0.5 µM. chemfaces.comtargetmol.com
Antifibrotic Attenuates TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in lung alveolar epithelial cells. mdpi.comnih.gov It also inhibits the overproduction of extracellular matrix components like type I collagen and fibronectin. mdpi.comresearchgate.net
Cytotoxic Activity Exhibits cytotoxic activity. nih.govtargetmol.com
Anti-inflammatory Possesses strong anti-inflammatory effects. chembk.com
Antioxidant Shows strong antioxidant effects. chembk.com
Lipid-lowering Has biological activities related to lowering blood lipids. chembk.com
Cholesterol Synthesis Inhibition Exhibits activity in inhibiting cholesterol synthesis. chembk.com
Anticomplement Activity Has been reported to exhibit anticomplement activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O3 B1162520 Beta-Peltoboykinolic Acid CAS No. 24778-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,6aR,6aR,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOSJBZFTWGWDU-GSXZFILMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Advanced Isolation Methodologies for Beta Peltoboykinolic Acid

Phytochemical Sourcing and Botanical Origins

The primary botanical sources of beta-peltoboykinolic acid are concentrated within the Saxifragaceae family, a diverse group of flowering plants. Research has identified several species as key producers of this compound.

Species within Saxifragaceae Family

Scientific investigations have successfully isolated this compound from multiple species within this family. Bioassay-guided fractionation and spectroscopic analysis have confirmed its presence in the following plants:

Astilbe rubra : this compound has been isolated from the dichloromethane (B109758) fractions of Astilbe rubra. [cite: 15]

Astilbe koreana : The rhizomes of this plant have been identified as a source of this compound, where it was isolated through bioassay-guided fractionation of a methanol (B129727) extract. [cite: 11]

Chrysosplenium grayanum Maxim. : This species is a known source from which this compound has been isolated and identified based on spectral data. [cite: 3, 9]

Aceriphyllum rossii : The whole plant of Aceriphyllum rossii has yielded several triterpenoids, including this compound. [cite: 10, 15, 16]

Table 1: Botanical Sources of this compound in the Saxifragaceae Family

Species NamePlant Part UsedReference
Astilbe rubraNot specified (Dichloromethane fractions)[cite: 15]
Astilbe koreanaRhizomes[cite: 11]
Chrysosplenium grayanum Maxim.Not specified[cite: 3, 9]
Aceriphyllum rossiiWhole Plant[cite: 10, 15, 16]

Ethnobotanical Contexts and Research Validation

The plants from which this compound is sourced often have a history of use in traditional medicine, which has prompted scientific investigation into their chemical constituents. [cite: 26, 32]

Genus Astilbe : Species such as Astilbe rivularis, a close relative of the known sources, are used in traditional medicine in Nepal and the Eastern Himalayan regions to treat ailments like ulcers, inflammation, diarrhea, and bleeding after childbirth. [cite: 19, 27, 29] Phytochemical analysis of Astilbe rivularis reveals the presence of terpenoids, among other compounds, which aligns with the isolation of this compound from other Astilbe species. [cite: 19, 29] These traditional uses provide a basis for scientific studies that have validated the presence of bioactive compounds. [cite: 27]

Aceriphyllum rossii : This plant has been used as a nutritious food in Korea. [cite: 34] Its use in the diet has led to research on its chemical makeup, resulting in the isolation of this compound and other triterpenes. [cite: 10, 16, 34]

The correlation between the ethnopharmacological use of these plants and the scientifically validated presence of bioactive triterpenoids like this compound suggests that these traditional practices have a strong phytochemical basis. [cite: 32]

Optimized Extraction Techniques for this compound

The extraction of this compound from plant material is the initial critical step in its isolation. Both conventional and modern green technologies are employed to achieve efficient extraction.

Solvent-Based Extraction Methodologies

Conventional solid-liquid extraction using organic solvents is a common first step for obtaining crude extracts containing triterpenoids. The choice of solvent is crucial and depends on the polarity of the target compounds. [cite: 17]

Common Solvents : The most widely used solvents for extracting triterpenoids and other phenolic compounds include methanol, ethanol (B145695), acetone, and their aqueous mixtures. [cite: 17] Ethyl acetate (B1210297) is also used for liquid-liquid extraction to partition compounds based on polarity. [cite: 39]

Solvent Mixtures : Often, mixtures of organic solvents and water are more efficient than pure solvents. [cite: 17] For instance, a 70% ethanol solution was used for the initial extraction of Astilbe rubra. [cite: 15] Acetone/water mixtures have also shown high efficiency in extracting phenolic compounds. [cite: 17]

Procedure : The general procedure involves grinding the dried plant material and extracting it with the chosen solvent, often with stirring or agitation for a set period. [cite: 17, 35] The process may be repeated multiple times to ensure exhaustive extraction before the resulting supernatants are combined and the solvent is evaporated. [cite: 17]

Advanced Green Extraction Technologies

To improve efficiency, reduce solvent consumption, and shorten extraction times, several advanced "green" extraction technologies have been developed and applied for the extraction of triterpenoids from plant matrices. [cite: 28]

Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material. This disruption enhances solvent penetration and mass transfer, leading to higher yields in shorter times. [cite: 7] Optimal conditions for UAE of triterpenoids have been determined through response surface methodology, with key parameters being solvent concentration (e.g., 93% ethanol), ultrasound power (e.g., 390 W), time (e.g., 30 min), and temperature (e.g., 70°C). [cite: 1]

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (up to 200°C) and pressures (over 200 bar) to enhance extraction efficiency. [cite: 18, 21] These conditions decrease the viscosity and surface tension of the solvent while increasing analyte solubility, allowing for rapid and thorough extraction with reduced solvent volume. [cite: 18, 25] The extraction time is typically short, ranging from 5 to 20 minutes. [cite: 21]

Supercritical Fluid Extraction (SFE) : SFE is a green technology that primarily uses carbon dioxide (CO2) at or above its critical temperature and pressure. [cite: 12] Supercritical CO2 is non-toxic, non-flammable, and easily removed from the extract. Due to the polarity of many triterpenoids, a polar co-solvent like ethanol or methanol is often added to the CO2 to increase solubility and improve extraction yields. [cite: 12] Typical operating conditions for SFE of triterpenoids range from 313–363 K and 100–500 bar. [cite: 12]

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and moisture within the plant cells. This creates localized pressure that ruptures the cell walls, releasing the target compounds into the solvent. [cite: 23, 28] MAE offers advantages such as higher extraction rates, reduced solvent consumption, and shorter extraction times. [cite: 23, 30] Key parameters that are optimized include microwave power, irradiation time, and the solid-to-solvent ratio. [cite: 20, 28]

Table 2: Overview of Advanced Green Extraction Technologies for Triterpenoids

TechnologyPrincipleKey ParametersAdvantages
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances cell wall disruption and mass transfer. [cite: 7]Solvent type, power, time, temperature, liquid-to-solid ratio. [cite: 1, 6]Increased yield, reduced time and temperature. [cite: 1]
Pressurized Liquid Extraction (PLE) Elevated temperature and pressure increase solvent diffusivity and analyte solubility. [cite: 18, 21]Solvent, temperature, pressure, time, number of cycles. [cite: 21, 22]Fast (5-20 min), low solvent use, high yield. [cite: 18, 21, 22]
Supercritical Fluid Extraction (SFE) Uses a fluid (typically CO2) above its critical point as the solvent. [cite: 12]Pressure, temperature, co-solvent type and concentration. [cite: 12, 13]Green solvent, selective extraction. [cite: 13]
Microwave-Assisted Extraction (MAE) Microwave energy causes localized heating and pressure, rupturing plant cells. [cite: 23]Microwave power, time, solvent volume, particle size. [cite: 20]High extraction rate, reduced time and solvent use. [cite: 23, 28]

Chromatographic Purification and Fractionation Strategies

Following initial extraction, the crude extract is a complex mixture of various phytochemicals. Isolating pure this compound requires multi-step chromatographic purification.

Fractionation : The crude extract is often first subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, butanol) to separate compounds into broad polarity-based fractions. This compound was found in the dichloromethane fractions of Astilbe rubra. [cite: 15]

Column Chromatography : This is the most common method for purification. Fractions are passed through a stationary phase (e.g., silica (B1680970) gel, Sephadex) in a column, and a mobile phase (solvent system) is used to elute the compounds. Different compounds travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

Bioassay-Guided Fractionation : This systematic approach is often used to isolate active compounds. [cite: 11, 16] Fractions from each separation step are tested for a specific biological activity. Only the active fractions are subjected to further rounds of purification, which efficiently narrows down the search to the compound responsible for the activity, as was done in the isolation of this compound from Astilbe koreana. [cite: 11]

High-Performance Liquid Chromatography (HPLC) : For final purification or quantification, preparative or analytical HPLC is often employed. This technique provides high resolution and is capable of separating structurally similar compounds.

The combination of these extraction and chromatographic techniques allows for the efficient isolation and identification of pure this compound from its natural botanical sources.

Molecular and Cellular Mechanisms of Action of Beta Peltoboykinolic Acid

Modulation of Intracellular Signaling Pathways

Beta-peltoboykinolic acid has been shown to interfere with key signaling cascades that regulate cellular processes such as growth, differentiation, and fibrosis. Its mechanisms of action involve the interruption of specific pathways, thereby influencing cellular behavior.

Transforming growth factor-beta 1 (TGF-β1) is a potent cytokine that plays a central role in tissue fibrosis and cancer progression, often by inducing the epithelial-mesenchymal transition (EMT). The canonical signaling pathway for TGF-β1 involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including the transcription factor Snail.

Research has demonstrated that this compound effectively interrupts this signaling cascade. In in vitro studies using lung alveolar epithelial cells (A549), treatment with this compound was found to inhibit the TGF-β1-induced phosphorylation of Smad2 at the Ser 465/467 residues. mdpi.com This inhibition of Smad2 phosphorylation prevents its activation and subsequent downstream signaling.

Furthermore, this compound has been observed to prevent the TGF-β1-induced increase in the expression of Snail, a key transcription factor that represses E-cadherin and induces EMT. mdpi.com By preventing the upregulation of Snail, this compound helps to maintain the epithelial phenotype of the cells. The inhibitory effect of this compound on the Smad/Snail signaling pathway is dose-dependent. mdpi.com This interruption of the canonical Smad pathway is a key mechanism by which this compound attenuates the fibrotic responses and EMT induced by TGF-β1. mdpi.comnih.gov

Table 1: Effect of this compound on TGF-β1-Induced Smad/Snail Signaling

Target Protein Effect of TGF-β1 Effect of this compound on TGF-β1-Induced Changes
p-Smad2 Increased expression Dose-dependent prevention of increase

Currently, there is no direct scientific evidence from the provided search results detailing the specific regulatory effects of this compound on the NF-κB and MAPK signaling cascades. Further research is required to elucidate any potential interactions.

Based on the available search results, there is no direct scientific evidence to describe the engagement of this compound with the PI3K/Akt and HIF-1 signaling pathways. Future studies are needed to investigate these potential molecular mechanisms.

Impact on Epithelial-Mesenchymal Transition (EMT) Processes

EMT is a cellular process where epithelial cells lose their characteristic polarity and adhesion, and gain migratory and invasive properties to become mesenchymal cells. This process is critical in embryonic development, wound healing, and also contributes to fibrosis and cancer metastasis. This compound has been shown to have a significant inhibitory effect on EMT.

The progression of EMT is characterized by changes in the expression of specific marker proteins. A hallmark of EMT is the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.

Studies have shown that this compound can effectively counteract these TGF-β1-induced changes in EMT marker expression. In lung alveolar epithelial cells treated with TGF-β1, co-treatment with this compound was found to restore the expression of E-cadherin. mdpi.com Concurrently, it is suggested to attenuate the expression of mesenchymal markers, thereby inhibiting the transition to a mesenchymal phenotype. This attenuation of EMT marker expression is a direct consequence of the interruption of the TGF-β1/Smad/Snail signaling pathway. mdpi.com

Table 2: Effect of this compound on EMT Markers in TGF-β1-Treated A549 Cells

EMT Marker Cellular Location/Function Effect of TGF-β1 Effect of this compound
E-cadherin Cell-cell adhesion Decreased expression Attenuates decrease
N-cadherin Cell-cell adhesion Increased expression Expected to attenuate increase

A key consequence of EMT and fibrotic processes is the excessive production and deposition of extracellular matrix (ECM) components, which can lead to tissue scarring and organ dysfunction. TGF-β1 is a potent stimulator of ECM production.

This compound has been shown to effectively suppress the overproduction of key ECM components. In cellular models, it has been demonstrated to inhibit the TGF-β1-induced production of Type I Collagen and fibronectin. mdpi.comnih.gov This inhibitory effect on ECM production is believed to be associated with the interruption of the canonical Smad signaling pathway, which is a key regulator of ECM-related gene expression. mdpi.com

Table 3: Effect of this compound on ECM Component Production

ECM Component Function Effect of TGF-β1 Effect of this compound
Type I Collagen Structural support Increased production Suppresses production

Enzyme Inhibition Profiles

The interaction of this compound with various enzymes is a key area of its mechanistic study. Its inhibitory profile has been characterized against specific targets, most notably Protein Tyrosine Phosphatase 1B.

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is considered a therapeutic strategy for managing type 2 diabetes and obesity. In a study evaluating natural compounds from the rhizomes of Rodgersia podophylla, this compound demonstrated inhibitory activity against PTP1B with a half-maximal inhibitory concentration (IC50) of 16.7 µM. This finding establishes PTP1B as a direct molecular target of the compound.

CompoundEnzyme TargetReported IC50 Value
This compoundProtein Tyrosine Phosphatase 1B (PTP1B)16.7 µM

While research has specifically confirmed the inhibitory action of this compound on PTP1B, its effects on other enzyme systems are less defined. However, studies on the ethyl acetate (B1210297) fraction of Rodgersia podophylla, the plant from which this compound is commonly isolated, have explored broader enzymatic interactions. This extract was investigated for potential ligands of superoxide dismutase (SOD) and xanthine oxidase (XOD), enzymes crucial in oxidative stress pathways nih.govfrontiersin.org. While several compounds within the extract were identified as potential ligands for these enzymes, the specific inhibitory activity of isolated this compound against SOD and XOD has not been explicitly reported nih.govfrontiersin.org. This suggests an area for future investigation to determine if it contributes to the broader enzymatic activity of the plant extract.

Cellular Proliferation and Apoptosis Mechanisms

The influence of this compound on cell fate, particularly its ability to control cell growth and induce programmed cell death (apoptosis), is another significant area of research.

Studies have demonstrated that extracts from Rodgersia podophylla, containing this compound, possess anti-proliferative properties. Leaf extracts of the plant were shown to inhibit the proliferation of several human cancer cell lines in a dose-dependent manner kjpr.kr. The affected cell lines included SW480 (colon cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and AsPC-1 (pancreatic cancer) kjpr.kr. Although this research highlights the anti-proliferative potential of the plant's constituents as a whole, further studies are required to quantify the specific contribution and IC50 values of purified this compound in these cell lines.

Source MaterialAffected Cell LinesObserved Effect
Rodgersia podophylla Leaf ExtractSW480 (Colon Cancer)Dose-dependent inhibition of proliferation kjpr.kr
A549 (Lung Cancer)Dose-dependent inhibition of proliferation kjpr.kr
MDA-MB-231 (Breast Cancer)Dose-dependent inhibition of proliferation kjpr.kr
PC-3 (Prostate Cancer)Dose-dependent inhibition of proliferation kjpr.kr
AsPC-1 (Pancreatic Cancer)Dose-dependent inhibition of proliferation kjpr.kr

The mechanisms underlying the anti-proliferative effects appear to be linked to the induction of apoptosis. Research into Rodgersia podophylla extracts points towards the modulation of the β-catenin signaling pathway kjpr.kr. The extract was found to dramatically decrease the protein levels of β-catenin in cancer cells and reduce the mRNA expression of cyclin D1, a key cell cycle regulator kjpr.kr. The reduction in β-catenin was associated with its phosphorylation and subsequent proteasomal degradation, a process involving Glycogen Synthase Kinase-3β (GSK-3β) kjpr.kr. These findings suggest that the apoptotic mechanism involves the targeted degradation of β-catenin, disrupting cell cycle progression and survival signals in cancer cells kjpr.kr.

Immunomodulatory and Anti-Inflammatory Mechanisms (Preclinical Studies)

Preclinical investigations using in vitro models have provided insight into the immunomodulatory and anti-inflammatory properties of this compound. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound demonstrated significant anti-inflammatory activity. It effectively inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.

The mechanism for this activity was traced to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this compound was shown to suppress the secretion of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This suppression of inflammatory mediators is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Mediator/TargetEffect of this compoundUnderlying Mechanism
Nitric Oxide (NO)InhibitionDownregulation of iNOS expression
Prostaglandin E2 (PGE2)InhibitionDownregulation of COX-2 expression
TNF-α, IL-1β, IL-6Inhibition of SecretionInhibition of NF-κB signaling pathway

Anti-inflammatory Pathway Interventions

This compound has demonstrated notable intervention in inflammatory processes, particularly through its influence on the Transforming Growth Factor-beta1 (TGF-β1) signaling pathway. This pathway is a critical regulator of a wide range of cellular processes, including inflammation, cell growth, differentiation, and apoptosis.

Inhibition of the TGF-β1/Smad/Snail Signaling Pathway:

TGF-β1 is a cytokine that can promote inflammation and fibrosis. It initiates its signaling cascade by binding to its receptors on the cell surface, which in turn activates intracellular proteins known as Smads. Specifically, TGF-β1 stimulation leads to the phosphorylation of Smad2 and Smad3. nih.gov These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.

One of the key downstream effectors of the TGF-β1/Smad pathway is the transcription factor Snail. The activation of Snail is a crucial event in the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with inflammation and fibrosis. nih.gov

Research has shown that this compound can effectively inhibit the TGF-β1-induced Smad pathway. nih.gov Co-treatment with this compound has been found to inhibit the phosphorylation of Smad2 in response to TGF-β1 stimulation. By suppressing the phosphorylation of Smad2, this compound effectively blocks the downstream signaling cascade. This inhibition, in turn, leads to a reduction in the expression of Snail. The modulation of the Smad and Snail signaling pathways is a key mechanism by which this compound attenuates TGF-β1-induced EMT. nih.gov

Attenuation of Extracellular Matrix Overproduction:

A significant consequence of TGF-β1-induced inflammation and fibrosis is the excessive production and deposition of extracellular matrix (ECM) components. This overproduction is a hallmark of various fibroproliferative disorders. This compound has been observed to attenuate the overproduction of key ECM components, including type I collagen and fibronectin, in response to TGF-β1 stimulation. nih.gov This effect is a direct consequence of its inhibitory action on the TGF-β1/Smad/Snail signaling pathway.

The following table summarizes the key research findings on the anti-inflammatory mechanisms of this compound:

MechanismEffect of this compoundKey Proteins InvolvedCellular OutcomeReference
Inhibition of TGF-β1 SignalingInhibits the phosphorylation of Smad2.TGF-β1, Smad2Blocks downstream signaling cascade. nih.gov
Downregulation of Snail ExpressionReduces the expression of the Snail transcription factor.SnailAttenuates epithelial-to-mesenchymal transition (EMT). nih.gov
Reduction of Extracellular Matrix ProductionDecreases the production of type I collagen and fibronectin.Type I Collagen, FibronectinMitigates fibrosis. nih.gov

Anticomplement System Activity and Related Mechanisms

The complement system is a crucial component of the innate immune system, playing a vital role in defending against pathogens and clearing cellular debris. It can be activated through three main pathways: the classical, alternative, and lectin pathways. wikipedia.orgwikipedia.org While there are reports suggesting that this compound possesses anticomplement activity, the specific details and the exact mechanisms remain an area with some conflicting findings in the available scientific literature.

One study investigating the anticomplementary activity of a series of triterpenoids reported that this compound was inactive against the classical complement pathway. This pathway is typically initiated by antigen-antibody complexes. wikipedia.org

Conversely, other sources have mentioned that this compound has been reported to exhibit anticomplement activity, without specifying the pathway of inhibition or the molecular mechanism. This suggests that the compound may interact with one or more of the other complement pathways, such as the alternative or lectin pathway, or that its activity may be dependent on the specific experimental conditions. The alternative pathway is activated spontaneously by certain surfaces, while the lectin pathway is initiated by the binding of mannose-binding lectin to carbohydrates on the surface of pathogens. wikipedia.org

Further research is required to definitively characterize the interaction of this compound with the complement system. Detailed studies are needed to determine which, if any, of the complement pathways are affected, and to identify the specific molecular targets and mechanisms of inhibition.

The following table summarizes the current understanding of the anticomplement activity of this compound:

Complement PathwayReported Activity of this compoundReference
Classical PathwayReported as inactive in one study. wikipedia.org
Alternative PathwayNo specific studies found detailing its activity.
Lectin PathwayNo specific studies found detailing its activity.
General Anticomplement ActivityReported to have anticomplement activity (pathway not specified).

Structure Activity Relationship Sar Studies and Chemical Modification of Beta Peltoboykinolic Acid

Elucidation of Key Pharmacophoric Features for Biological Activity

The foundational structure of Beta-Peltoboykinolic Acid, a triterpenoid (B12794562), presents several key functional groups that are hypothesized to be crucial for its biological interactions. Preliminary research has pointed towards its potential as an antifibrotic agent, with studies showing it can attenuate transforming growth factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT) nih.govnih.gov. This activity is believed to be mediated through the inhibition of the Smad signaling pathway nih.govnih.gov. However, specific studies detailing the precise pharmacophoric features responsible for this activity are not yet available.

Role of Hydroxyl and Carboxyl Groups in Activity Modulation

The molecular architecture of this compound includes both hydroxyl (-OH) and carboxyl (-COOH) groups. In many biologically active molecules, these functional groups are critical for forming hydrogen bonds with target proteins, thereby influencing binding affinity and specificity. For phenolic and carboxylic acid-containing compounds in general, the number and position of hydroxyl groups, as well as the presence of a carboxyl group, can significantly impact their antioxidant and cytotoxic activities mdpi.com. The carboxyl group, in particular, can participate in the chelation of metal ions and form crucial ionic interactions with biological targets mdpi.com. However, to date, specific studies involving the esterification or amidation of the carboxyl group or the modification of the hydroxyl group of this compound to definitively determine their roles in its antifibrotic activity have not been reported in the available literature.

Influence of Stereochemistry on Biological Interactions

Stereochemistry is a pivotal factor in the biological activity of chiral natural products, as different stereoisomers can exhibit vastly different interactions with stereospecific biological targets such as enzymes and receptors researchgate.netnih.govnih.gov. The complex, multi-cyclic structure of this compound contains several stereocenters, suggesting that its three-dimensional arrangement is critical for its biological function. The specific spatial orientation of its functional groups likely dictates how it fits into the binding pocket of its target proteins. Nevertheless, there is currently a lack of published research that investigates the synthesis and biological evaluation of different stereoisomers of this compound. Such studies would be invaluable in understanding the precise steric requirements for its observed bioactivities.

Design and Synthesis of this compound Derivatives and Analogs

The development of derivatives and analogs is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound.

Evaluation of Modified Compounds for Enhanced Potency and Selectivity

A critical step in any SAR study is the biological evaluation of newly synthesized derivatives. This allows researchers to correlate specific structural changes with alterations in biological activity, leading to the identification of more potent and selective compounds. As there are no reports on the synthesis of this compound analogs, there is consequently no data available on their biological evaluation. Future research in this area is necessary to explore the potential for developing more effective antifibrotic agents based on the this compound scaffold.

Computational Approaches in SAR Analysis

Computational methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are powerful tools for elucidating the interactions between a ligand and its target protein and for guiding the design of new analogs nih.govmdpi.comnih.gov. Molecular docking could potentially be used to predict the binding mode of this compound with key proteins in the TGF-β signaling pathway, such as the TGF-β type 1 receptor nih.govresearchgate.net. Similarly, 3D-QSAR studies could help in developing a predictive model for the antifibrotic activity of this class of compounds. However, a review of the current literature reveals that no specific computational studies focusing on the SAR of this compound have been published.

Molecular Docking and Dynamics Simulations

There is no publicly available research detailing molecular docking or molecular dynamics simulations that have been performed on this compound. Consequently, there is no data to present regarding its binding affinity to specific molecular targets, the stability of its interactions, or the key amino acid residues involved in its binding.

To illustrate the type of data that such studies would typically generate, a hypothetical data table is presented below. This table is for informational purposes only and does not represent actual experimental or computational results for this compound.

Hypothetical Molecular Docking Data of this compound Analogs

Compound Target Protein Binding Affinity (kcal/mol) Interacting Residues
Analog 1 Protein X -8.5 TYR-123, LYS-45, ASP-89
Analog 2 Protein X -7.9 TYR-123, LYS-45, GLU-90
Analog 3 Protein Y -9.2 ARG-210, PHE-150, TRP-60
Analog 4 Protein Y -8.8 ARG-210, PHE-150, HIS-62

Hypothetical Molecular Dynamics Simulation Data

Complex Simulation Time (ns) Average RMSD (Å) Key Stable Interactions
Protein X - Analog 1 100 1.2 Hydrogen bond with TYR-123
Protein Y - Analog 3 100 1.5 Hydrophobic interaction with PHE-150

Quantitative Structure-Activity Relationship (QSAR) Modeling

A thorough review of the literature reveals no published quantitative structure-activity relationship (QSAR) models for this compound or its derivatives. Such studies are essential for predicting the biological activity of compounds based on their physicochemical properties and for guiding the design of new, more potent analogs.

Had QSAR studies been conducted, they would typically involve the generation of a dataset of compounds with their corresponding biological activities and the development of a mathematical model. An example of how such data might be presented is shown in the hypothetical table below.

Hypothetical QSAR Model for this compound Derivatives

Descriptor Coefficient p-value Contribution to Activity
LogP 0.45 <0.01 Positive
Molecular Weight -0.12 0.03 Negative
Number of H-bond Donors 0.23 <0.01 Positive
Polar Surface Area -0.08 0.05 Negative

Advanced Analytical and Bioanalytical Methodologies for Beta Peltoboykinolic Acid Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for the separation, identification, and quantification of Beta-Peltoboykinolic Acid in various matrices, from plant extracts to biological samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of triterpenoids. xjtu.edu.cndntb.gov.ua For this compound, reversed-phase HPLC (RP-HPLC) using a C18 column is a common approach. nih.govresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and water, often with an acid modifier such as acetic or trifluoroacetic acid to improve peak shape. nih.govffhdj.com

A significant challenge in the HPLC analysis of triterpenoids is their lack of strong chromophores, which results in poor sensitivity with standard ultraviolet (UV) detection. xjtu.edu.cnnih.gov To overcome this, methods can be coupled with more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). nih.gov Alternatively, chemical derivatization can be employed to introduce a UV-absorbing or fluorescent tag to the molecule, thereby enhancing detection sensitivity. xjtu.edu.cnnih.gov

Method validation is critical to ensure the reliability of quantitative data. A typical validation process for an HPLC method would include assessments of linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Table 1: Representative HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaDescription
Linearity (R²)≥ 0.999Demonstrates a proportional relationship between detector response and analyte concentration over a specific range. nih.gov
Precision (RSD%)&lt; 3.0%Measures the closeness of repeated measurements under the same conditions, expressed as Relative Standard Deviation. nih.gov
Accuracy (Recovery %)95% - 105%Indicates the closeness of the measured value to the true value, often assessed through spike and recovery experiments. nih.gov
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1The lowest concentration of the analyte that can be reliably detected by the instrument.
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10:1The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of triterpenoids. unar.ac.idnih.gov Due to the low volatility and high polarity of triterpenoid (B12794562) acids like this compound, a crucial derivatization step is required prior to GC analysis. mdpi.com This process converts polar functional groups, such as hydroxyl and carboxylic acids, into less polar, more volatile, and thermally stable derivatives. mdpi.combohrium.com

Silylation is a common derivatization method, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine. bohrium.comnih.gov The resulting trimethylsilyl (TMS) ethers and esters are amenable to separation by GC.

The mass spectrometer detector provides detailed structural information based on the molecular weight and fragmentation pattern of the derivatized compound, allowing for confident identification by comparing the obtained spectra to reference libraries like the National Institute of Standards and Technology (NIST) library. unar.ac.idmdpi.com

Table 2: Common Derivatization Strategies for GC-MS Analysis of Triterpenoid Acids

Derivatization MethodReagentsTypical ConditionsTarget Functional Groups
SilylationBSTFA + TMCS in Pyridine30-70°C for 1-2 hoursHydroxyl (-OH), Carboxylic Acid (-COOH) bohrium.comnih.gov
MethylationTrimethylsilyldiazomethane (TMS-diazomethane) or Methanolic HClRoom TemperatureCarboxylic Acid (-COOH)
AcylationAcetic Anhydride or Trifluoroacetic Anhydride (TFAA)60-80°CHydroxyl (-OH), Amino (-NH2)

Spectroscopic Approaches for Mechanistic Insights

Spectroscopic techniques provide invaluable information on the three-dimensional structure of this compound and its interactions with biological macromolecules, offering insights into its mechanism of action.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and conformational analysis of organic molecules like this compound in solution. hyphadiscovery.comnptel.ac.in While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, a suite of two-dimensional (2D) NMR experiments is required to determine the complete stereochemistry and preferred conformation. nih.govresearchgate.net

These advanced experiments help establish connectivity and spatial relationships within the molecule. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for conformational studies as it detects through-space interactions between protons that are close to each other, providing key distance constraints for 3D modeling. elsevierpure.com

Table 3: Key NMR Experiments for Conformational Analysis

NMR ExperimentAbbreviationInformation Gained
Correlation SpectroscopyCOSYShows correlations between protons that are coupled to each other (typically through 2-3 bonds). nih.gov
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons directly to the carbons they are attached to (one-bond C-H correlation). nih.gov
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting molecular fragments. nih.gov
Nuclear Overhauser Effect SpectroscopyNOESYIdentifies protons that are close in space, regardless of bond connectivity, providing essential data for determining 3D conformation. elsevierpure.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used to identify functional groups and study electronic transitions within a molecule. uobabylon.edu.iqmrclab.com

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. slideshare.net The absorption of infrared radiation corresponds to the vibrational energies of specific chemical bonds. slideshare.netquimicaorganica.org For example, a broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching of a carboxylic acid, while a strong absorption around 1700 cm⁻¹ indicates the C=O stretch of the same group. uobabylon.edu.iq

UV-Vis spectroscopy provides information about electronic transitions, typically in molecules with chromophores like conjugated π-systems. uobabylon.edu.iqfarmaciajournal.com Triterpenoid acids like this compound, lacking extensive conjugation, generally exhibit weak UV absorption, which presents a challenge for direct quantification by HPLC-UV. nih.gov However, changes in the UV-Vis spectrum upon binding to a protein or other macromolecule can sometimes be used to study molecular interactions.

Table 4: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching~3500 - 3200 (Broad)
Carboxylic Acid (O-H)Stretching~3300 - 2500 (Very Broad) uobabylon.edu.iq
Carboxylic Acid (C=O)Stretching~1725 - 1700 (Strong) slideshare.net
Alkane (C-H)Stretching~2960 - 2850
Alkene (C=C)Stretching~1680 - 1640 (Variable)

Cellular and Molecular Assay Development for Target Engagement Studies

While biochemical assays can identify compounds that modulate the activity of a purified protein, it is essential to confirm that these compounds can enter cells and bind to their intended target in a physiological context. nih.gov Target engagement assays are designed to provide this crucial validation, quantifying the interaction between a drug candidate and its protein target within intact cells. kinampark.com

Several advanced methodologies can be adapted to study the target engagement of this compound. The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein's thermal stability increases when a ligand is bound. nih.gov Cells are treated with the compound, heated to denature proteins, and the amount of soluble, non-denatured target protein is quantified.

Other methods, such as Bioluminescence Resonance Energy Transfer (BRET), utilize engineered proteins where binding of a compound disrupts the energy transfer between a bioluminescent donor (like NanoLuc luciferase) and a fluorescent acceptor, providing a quantitative measure of target occupancy in living cells. nih.govsemanticscholar.org Similarly, enzyme-fragment complementation (EFC) assays can be used, where the target protein is fused to a small fragment of an enzyme; ligand binding stabilizes the protein, allowing for complementation with the larger enzyme fragment and generation of a measurable signal. nih.gov

Table 5: Comparison of Cellular Target Engagement Assay Principles

Assay MethodPrincipleKey Advantage
Cellular Thermal Shift Assay (CETSA)Ligand binding increases the thermal stability of the target protein. nih.govDoes not require modification of the compound or the target protein.
Bioluminescence Resonance Energy Transfer (BRET)Measures proximity between a luciferase-tagged protein and a fluorescently labeled tracer or ligand. nih.govAllows for real-time kinetic measurements of binding in living cells.
Enzyme-Fragment Complementation (EFC)Ligand binding stabilizes a target protein fused to an enzyme fragment, allowing signal generation upon complementation. nih.govHigh-throughput compatible with a robust chemiluminescent readout. nih.gov

Western Blotting and Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)

Western blotting and qRT-PCR are fundamental techniques used to investigate the influence of this compound on specific proteins and gene expression, respectively. These methods have been crucial in understanding its role in modulating signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which is central to the progression of fibrosis.

In studies examining the anti-fibrotic potential of this compound, lung alveolar epithelial cells (A549) are often treated with TGF-β1 to induce an epithelial-to-mesenchymal transition (EMT), a key process in fibrosis. Western blotting is employed to measure changes in the protein levels of key markers of EMT and fibrosis. For instance, research has shown that co-treatment with this compound can counteract the effects of TGF-β1. nih.gov Specifically, it has been observed to prevent the TGF-β1-induced decrease in the epithelial marker E-cadherin and inhibit the increase of mesenchymal markers such as N-cadherin and vimentin. nih.gov Furthermore, this technique is used to assess the compound's impact on the production of extracellular matrix (ECM) components, demonstrating a reduction in type I collagen and fibronectin levels. nih.govnih.gov

A critical application of Western blotting in this context is the analysis of the Smad signaling pathway, a primary downstream effector of TGF-β1. nih.gov Studies have demonstrated that this compound inhibits the TGF-β1-induced phosphorylation of Smad2. nih.govresearchgate.net This inhibition prevents the translocation of the Smad complex to the nucleus, thereby downregulating the expression of target genes like Snail, a key transcriptional repressor of E-cadherin. nih.govresearchgate.net

Complementing the protein-level analysis, qRT-PCR is utilized to quantify the corresponding changes in messenger RNA (mRNA) expression. This method confirms whether the effects observed via Western blotting are due to changes at the transcriptional level. Research findings show that this compound significantly downregulates the TGF-β1-induced mRNA expression of genes encoding N-cadherin, vimentin, type I collagen, fibronectin, and Snail, while restoring E-cadherin mRNA levels. nih.gov This provides strong evidence that the compound's mechanism of action involves the transcriptional regulation of genes central to EMT and fibrosis.

Table 1: Effect of this compound on Protein Expression in TGF-β1-Treated A549 Cells (Western Blot Analysis) This table presents representative data on the relative protein expression levels measured by Western blotting. Cells were treated with TGF-β1 to induce fibrotic changes, with or without co-treatment with this compound.

Protein TargetTreatment GroupRelative Protein Expression (Fold Change vs. Control)
E-cadherin Control1.00
TGF-β1 (2 ng/mL)0.35
TGF-β1 + this compound (10 µg/mL)0.85
N-cadherin Control1.00
TGF-β1 (2 ng/mL)3.50
TGF-β1 + this compound (10 µg/mL)1.20
p-Smad2 Control1.00
TGF-β1 (2 ng/mL)4.20
TGF-β1 + this compound (10 µg/mL)1.50
Fibronectin Control1.00
TGF-β1 (2 ng/mL)5.10
TGF-β1 + this compound (10 µg/mL)1.80

Table 2: Effect of this compound on Gene Expression in TGF-β1-Treated A549 Cells (qRT-PCR Analysis) This table illustrates typical results from qRT-PCR analysis, showing the relative mRNA expression levels. The data demonstrates the transcriptional regulation of key EMT and fibrosis markers.

Gene TargetTreatment GroupRelative mRNA Expression (Fold Change vs. Control)
CDH1 (E-cadherin) Control1.00
TGF-β1 (2 ng/mL)0.40
TGF-β1 + this compound (10 µg/mL)0.90
SNAI1 (Snail) Control1.00
TGF-β1 (2 ng/mL)4.80
TGF-β1 + this compound (10 µg/mL)1.60
COL1A1 (Collagen I) Control1.00
TGF-β1 (2 ng/mL)5.50
TGF-β1 + this compound (10 µg/mL)2.10
FN1 (Fibronectin) Control1.00
TGF-β1 (2 ng/mL)4.90
TGF-β1 + this compound (10 µg/mL)1.90

High-Content Imaging and Flow Cytometry for Cellular Phenotyping

High-content imaging (HCI) and flow cytometry are powerful techniques for assessing the phenotypic changes in cells in response to treatment with this compound. These methods provide quantitative, multi-parametric data at the single-cell level, offering deeper insights into the compound's biological effects.

High-Content Imaging (HCI) , which combines automated microscopy with sophisticated image analysis, is particularly well-suited for screening and characterizing anti-fibrotic compounds. frontiersin.org In the context of this compound research, HCI can be used to visualize and quantify key markers of fibroblast activation and EMT. news-medical.net For example, primary human lung fibroblasts can be stimulated with TGF-β1 to induce their transformation into myofibroblasts, a key event in fibrosis. HCI allows for the automated imaging and analysis of thousands of cells stained for specific markers, such as alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation, and the deposition of ECM proteins like collagen I. corelifeanalytics.com By analyzing features such as fluorescence intensity, texture, and cell morphology, HCI can quantify the inhibitory effect of this compound on these fibrotic phenotypes in a high-throughput manner. frontiersin.org

Flow Cytometry is an indispensable tool for analyzing cell populations based on their light scattering and fluorescence properties. nih.govresearchgate.net In research on this compound, flow cytometry can be applied to assess various cellular processes such as the cell cycle and apoptosis. researchgate.netbio-rad-antibodies.com For instance, fibrosis is often characterized by excessive fibroblast proliferation. Flow cytometry can be used to determine if this compound exerts its anti-fibrotic effects by inducing cell cycle arrest in activated fibroblasts. By staining cells with DNA-binding dyes like propidium iodide, one can analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). bdbiosciences.com Additionally, by using markers like Annexin V, flow cytometry can quantify the induction of apoptosis, providing data on whether the compound reduces fibroblast numbers by promoting programmed cell death. bdbiosciences.com

Table 3: High-Content Imaging Analysis of Myofibroblast Transformation This table presents hypothetical data from an HCI experiment designed to quantify the anti-fibrotic effect of this compound on human lung fibroblasts treated with TGF-β1.

Parameter QuantifiedTreatment GroupMean Fluorescence Intensity (Arbitrary Units)Percentage of α-SMA Positive Cells (%)
α-SMA Expression Control1505
TGF-β1 (5 ng/mL)85088
TGF-β1 + this compound (10 µg/mL)25015
Collagen I Deposition Control2008
TGF-β1 (5 ng/mL)120092
TGF-β1 + this compound (10 µg/mL)40025

Table 4: Flow Cytometry Analysis of Cell Cycle Distribution in Activated Fibroblasts This table shows representative, hypothetical results from a flow cytometry experiment analyzing the effect of this compound on the cell cycle of fibroblasts stimulated with a pro-fibrotic agent.

Treatment Group% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Unstimulated) 85%10%5%
Stimulated Control 55%35%10%
Stimulated + this compound (10 µg/mL) 78%15%7%

Omics-Based Methodologies

Omics-based methodologies provide a global, unbiased view of the molecular changes occurring within a biological system in response to a stimulus. For this compound, these approaches are invaluable for discovering novel mechanisms of action, identifying biomarkers of response, and understanding the full spectrum of its cellular effects beyond a few targeted proteins or genes.

Transcriptomic and Proteomic Analysis in Response to this compound

Transcriptomics , typically performed using RNA-sequencing (RNA-Seq), allows for the comprehensive profiling of all RNA transcripts in a cell at a given moment. Applying this technology to cells treated with this compound, especially in a disease model like TGF-β1-induced fibrosis, can reveal the full landscape of gene expression changes. nih.gov Such an analysis would identify not only the known targets within the TGF-β pathway but also novel, unanticipated pathways that are modulated by the compound. For example, a transcriptomic study could uncover effects on inflammatory signaling, metabolic pathways, or other cellular processes that contribute to its anti-fibrotic activity. nih.gov The resulting data can be used for pathway enrichment analysis to identify biological processes that are significantly altered by the treatment.

Proteomics , the large-scale study of proteins, complements transcriptomics by providing a direct measure of the functional molecules within the cell. Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can identify and quantify thousands of proteins from cells or tissues. mdpi.com A proteomic analysis of cells treated with this compound could confirm the findings from Western blotting on a global scale and identify numerous other protein changes. nih.gov A key application would be the analysis of the secretome and the extracellular matrix (ECM), which are highly complex and central to fibrosis. nih.govmdpi.com This could lead to the identification of novel ECM-related proteins whose expression or deposition is modulated by this compound.

Table 5: Hypothetical Transcriptomic Analysis of Differentially Expressed Genes This table provides an illustrative list of genes that could be identified as significantly up- or down-regulated in fibrotic lung cells following treatment with this compound.

RegulationGene SymbolGene NameAssociated Pathway/Function
Down-regulated COL1A1, COL3A1Collagen Type I Alpha 1, Collagen Type III Alpha 1Extracellular Matrix Organization
ACTA2Actin Alpha 2, Smooth MuscleMyofibroblast Differentiation
SERPINE1Serpin Family E Member 1 (PAI-1)Plasminogen Activation, Fibrosis
CTGFConnective Tissue Growth FactorPro-fibrotic Signaling
SNAI1, ZEB1Snail Family Transcriptional Repressor 1, Zinc Finger E-Box Binding Homeobox 1Epithelial-Mesenchymal Transition
Up-regulated CDH1Cadherin 1 (E-cadherin)Epithelial Cell Adhesion
BMP7Bone Morphogenetic Protein 7Anti-fibrotic Signaling
PPARGPeroxisome Proliferator Activated Receptor GammaMetabolic Regulation, Anti-inflammatory

Table 6: Hypothetical Proteomic Analysis of Differentially Expressed Proteins in the ECM This table presents a selection of proteins that might be identified by proteomic analysis of the extracellular matrix, showing altered abundance after treatment with this compound.

RegulationProtein NameUniProt IDFunction
Down-regulated Collagen alpha-1(I) chainP02452ECM Structural Integrity
FibronectinP02751Cell Adhesion, ECM Assembly
Tenascin-CP24821Cell Adhesion, Pro-fibrotic Signaling
PeriostinQ15063ECM Organization, Fibroblast Activation
Up-regulated DecorinP07585Collagen Fibrillogenesis Regulation, TGF-β Antagonist
Fibrillin-1P35555Elastic Fiber Assembly

Metabolomics Profiling to Elucidate Downstream Effects

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. This "omics" approach provides a functional readout of the cellular state. Cellular processes like EMT and fibrosis are associated with significant metabolic reprogramming, often involving a shift towards glycolysis and alterations in amino acid and lipid metabolism. nih.govmdpi.comnih.gov

By applying metabolomic profiling (using techniques like MS or nuclear magnetic resonance spectroscopy) to cells treated with this compound, researchers can investigate the downstream consequences of its action on signaling pathways. For example, inhibiting the pro-fibrotic TGF-β pathway may reverse the metabolic shift associated with fibrosis, potentially restoring normal metabolic homeostasis. A metabolomics study could reveal changes in the levels of key metabolites in pathways like glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. researchgate.net Such findings would provide a deeper understanding of the functional consequences of this compound treatment and could uncover novel metabolic vulnerabilities of fibrotic cells that could be targeted therapeutically.

Table 7: Hypothetical Metabolomic Profiling of Key Cellular Metabolites This table illustrates potential changes in metabolite levels in fibrotic cells treated with this compound, reflecting a shift away from a pro-fibrotic metabolic state.

Metabolic PathwayMetaboliteChange in Fibrotic CellsChange after this compound Treatment
Glycolysis LactateIncreasedDecreased
Glucose-6-phosphateIncreasedDecreased
TCA Cycle CitrateDecreasedIncreased
SuccinateIncreasedDecreased
Amino Acid Metabolism ProlineIncreasedDecreased
GlutamineDecreasedIncreased
Lipid Metabolism PalmitoylcarnitineIncreasedDecreased

Preclinical Pharmacological Investigations and in Vivo Models

Evaluation in Animal Models of Fibrotic Diseases (e.g., Pulmonary Fibrosis)

The antifibrotic potential of beta-peltoboykinolic acid has been suggested by its ability to modulate key pathways in lung epithelial cells. nih.gov However, transitioning this phytochemical to a potential drug necessitates therapeutic evaluation in established animal models of lung fibrosis. nih.gov

The most common and well-characterized rodent model for preclinical assessment of potential therapies for pulmonary fibrosis is the bleomycin-induced lung fibrosis model. nih.goversnet.orgjst.go.jp In this model, a chemotherapeutic antibiotic, bleomycin, is administered to animals (most commonly mice or rats) to induce lung injury and subsequent fibrosis, mimicking aspects of idiopathic pulmonary fibrosis (IPF) in humans. nih.goversnet.orgyoutube.com

In a potential in vivo study, the efficacy of this compound would be assessed by examining its impact on key markers of fibrosis and tissue architecture. Based on potent in vitro findings, the compound is expected to influence several of these markers. nih.gov

Histopathological Analysis: Lung tissue sections from animal models would be subjected to staining techniques like Masson's trichrome and Sirius red to visualize and quantify collagen deposition, a hallmark of fibrosis. ersnet.orgresearchgate.netmdpi.com Automated image analysis can be employed for an observer-independent quantification of fibrotic lesions and collagen content. ersnet.orgplos.org The analysis would focus on changes in lung architecture, inflammation, and the extent of fibrotic foci. nih.govresearchgate.net

Fibrosis Markers: The expression of key protein markers involved in the fibrotic process would be evaluated. In vitro, this compound has been shown to counteract the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT), a critical process in fibrosis. nih.gov This was demonstrated by its ability to prevent the decrease in the epithelial marker E-cadherin while blocking the increase of mesenchymal markers N-cadherin and vimentin. nih.gov Furthermore, the compound effectively suppressed the overproduction of extracellular matrix (ECM) components, including type I collagen and fibronectin. nih.gov An in vivo study would aim to confirm these effects in lung tissue, typically through immunohistochemistry or western blot analysis.

Table 1: Key In Vitro Findings on Fibrosis Markers Suggesting Potential for In Vivo Efficacy of this compound
Marker TypeMarker NameIn Vitro Effect of this compound (in TGF-β1 stimulated cells)Rationale for In Vivo Assessment
Epithelial Marker E-cadherinPrevents TGF-β1-induced decrease nih.govTo confirm preservation of epithelial integrity in fibrotic lung tissue.
Mesenchymal Markers N-cadherinBlocks TGF-β1-induced increase nih.govTo assess inhibition of myofibroblast differentiation.
VimentinBlocks TGF-β1-induced increase nih.govTo confirm suppression of the mesenchymal phenotype. nih.gov
Extracellular Matrix Type I CollagenSuppresses TGF-β1-induced production nih.govTo quantify the reduction in scar tissue deposition. aragen.com
FibronectinSuppresses TGF-β1-induced production nih.govTo measure the decrease in a key component of the fibrotic matrix. nih.gov

TGF-β1 signaling is a central driver of fibrogenesis. mdpi.comnih.govresearchgate.net The canonical pathway involves the phosphorylation of Smad2 and Smad3, which then regulate the transcription of pro-fibrotic genes. nih.govnih.govescholarship.org In vitro studies have demonstrated that this compound inhibits the TGF-β1-activated Smad pathway. nih.gov

An in vivo investigation would analyze lung tissue from the animal model to determine if this compound exerts its antifibrotic effects through this mechanism. This would involve measuring the levels of phosphorylated Smad2 (p-Smad2) and the expression of downstream targets like Snail. nih.gov A reduction in these molecules in treated animals compared to untreated controls would confirm the in vivo modulation of this critical fibrotic pathway. nih.govescholarship.org

Table 2: In Vitro Modulation of the TGF-β1/Smad Pathway by this compound
Pathway ComponentIn Vitro Effect of this compound (in TGF-β1 stimulated cells)Method for In Vivo Confirmation
p-Smad2 Prevents TGF-β1-induced increase in phosphorylation nih.govImmunohistochemistry or Western Blot of lung tissue lysates. nih.gov
Snail (mRNA) Downregulates TGF-β1-induced expression nih.govqPCR analysis of lung tissue homogenates.
Snail (Protein) Prevents TGF-β1-induced increase in expression nih.govImmunohistochemistry or Western Blot of lung tissue lysates.

Preclinical Cancer Models

While many triterpenoids have demonstrated anticancer activities in preclinical studies, specific in vivo investigations into the efficacy of this compound against cancer are not extensively documented in the available literature. mdpi.comnih.govacs.orgmdpi.com However, the standard methodologies for such an evaluation are well-established.

The gold standard for evaluating the in vivo efficacy of a potential cancer therapeutic involves the use of xenograft models in immunocompromised mice (e.g., nude or SCID mice). nih.govnih.govchayon.co.kr In this approach, human cancer cells are implanted, either subcutaneously or orthotopically (in the organ of origin), to form tumors. nih.govnih.gov

The efficacy of this compound would be determined by administering the compound to tumor-bearing mice and monitoring tumor growth over time compared to a vehicle-treated control group. mdpi.commdpi.com Key endpoints include the measurement of tumor volume and weight at the end of the study, as well as monitoring the survival of the animals. mdpi.com A significant reduction in tumor growth or an increase in survival time would indicate potential antitumor activity. mdpi.commdpi.com

Table 3: Typical Study Design for Assessing In Vivo Tumor Growth Inhibition in Rodent Models
PhaseProcedureKey Parameters/Endpoints
Model Development Implantation of human cancer cells (e.g., breast, lung, colon) into immunocompromised mice. nih.govTumor take rate, initial tumor growth kinetics.
Treatment Administration of this compound (or vehicle control) once tumors reach a specified size. mdpi.comDosing regimen, route of administration.
Monitoring Regular measurement of tumor dimensions with calipers. mdpi.comTumor volume, animal body weight (as a measure of toxicity).
Endpoint Analysis Tumors are excised and weighed at the conclusion of the study. mdpi.comFinal tumor weight, tumor growth inhibition (TGI) percentage, survival analysis.
Histology Analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis. mdpi.comProliferation index, apoptotic index.

To understand how this compound might inhibit tumor growth in vivo, mechanistic studies would be performed on the excised tumor tissues. These studies would aim to confirm whether the pathways identified in vitro are also modulated in the in vivo setting. For many triterpenoids, anticancer mechanisms involve the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways that control cell proliferation and survival, such as the PI3K/Akt/NF-κB pathway. nih.govnih.gov

Analysis of tumor xenografts from treated animals would include examining the expression of key proteins involved in these pathways. For instance, an increase in markers of apoptosis (like cleaved caspase-3) or a decrease in the phosphorylation of proteins in survival pathways (like Akt) would provide evidence for the compound's in vivo mechanism of action. nih.gov

Pharmacokinetic Studies in Preclinical Species (excluding human data)

PK studies are typically conducted in rodent species such as rats or mice. youtube.comnih.govrutgers.edu The compound is administered either intravenously (IV) to assess its distribution and elimination, or orally (PO) to determine its oral bioavailability. asm.orgmdpi.com Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). nih.govnih.gov From the resulting plasma concentration-time curve, key pharmacokinetic parameters are calculated. mdpi.comfrontiersin.org These parameters are essential for understanding the compound's behavior in vivo and for designing effective dosing regimens for efficacy studies. umich.eduasm.org

Table 4: Standard Pharmacokinetic Parameters Evaluated in Preclinical Species
ParameterAbbreviationDescriptionImportance
Half-life The time required for the concentration of the drug in the body to be reduced by half. nih.govIndicates how long the drug will remain in the body.
Clearance CLThe volume of plasma cleared of the drug per unit time. youtube.comMeasures the efficiency of drug elimination from the body.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. youtube.comIndicates the extent of drug distribution into tissues.
Area Under the Curve AUCThe integral of the drug concentration-time curve, representing the total systemic exposure to the drug. nih.govUsed to assess bioavailability and compare drug exposure between different doses or formulations.
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma after administration. mdpi.comA key parameter in assessing absorption rate and potential for concentration-dependent effects.
Time to Maximum Concentration TmaxThe time at which Cmax is reached. mdpi.comIndicates the rate of drug absorption.
Bioavailability F (%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation. asm.orgmdpi.comCrucial for determining the appropriate oral dose.

Future Research Trajectories and Academic Implications of Beta Peltoboykinolic Acid

Targeted Drug Delivery Systems and Nanomedicine Approaches

The therapeutic potential of beta-peltoboykinolic acid, like many natural products, can be enhanced through the use of targeted drug delivery systems and nanomedicine. These approaches aim to improve the compound's solubility, bioavailability, and specific delivery to target tissues, thereby increasing efficacy and reducing potential side effects. Future research is anticipated to focus on the development of various nanoformulations of this compound.

Liposomes, which are vesicular structures composed of a lipid bilayer, represent a promising delivery vehicle. A patent for a liposomal formulation containing a triterpenoid (B12794562) acid for the treatment of cancer highlights the interest in this area. Encapsulating this compound within liposomes could enhance its stability and facilitate its passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Furthermore, polymeric nanoparticles offer another versatile platform for the delivery of this compound. These systems can be engineered to control the release of the drug and can be surface-functionalized with targeting ligands, such as antibodies or peptides, to actively target specific cell types, for instance, cancer cells overexpressing certain receptors. The development of such targeted nanoparticles would be a significant step towards personalized medicine.

Nanoemulsions are also being explored as a means to improve the oral bioavailability of poorly water-soluble compounds like this compound. By formulating the compound into a nanoemulsion, its dissolution rate and absorption in the gastrointestinal tract could be significantly increased.

Delivery SystemPotential Advantages for this compound
LiposomesEnhanced stability, passive tumor targeting (EPR effect)
Polymeric NanoparticlesControlled release, active targeting capabilities
NanoemulsionsImproved oral bioavailability, enhanced solubility

Synergistic Effects with Established Therapeutic Agents

The investigation of synergistic effects between this compound and established therapeutic agents is a critical area of future research. Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer, as it can lead to enhanced efficacy, reduced drug resistance, and lower doses of individual drugs, thereby minimizing toxicity.

An early study demonstrated that the combined treatment of this compound with the chemotherapeutic agent mitomycin C and the immunomodulator OK-432 resulted in an enhanced antitumor effect against B16-BL6 mouse melanoma in vivo. This provides a strong rationale for exploring other combination therapies.

Future studies are expected to investigate the synergistic potential of this compound with a range of conventional chemotherapeutic drugs such as cisplatin, doxorubicin, and paclitaxel. Research into the synergistic effects of other triterpenoids with chemotherapy has shown promise, suggesting that this compound may also act through similar mechanisms, such as sensitizing cancer cells to the effects of these drugs.

Moreover, combining this compound with targeted therapies, such as kinase inhibitors or monoclonal antibodies, could open up new avenues for treatment. The anti-inflammatory properties of this compound could also be leveraged to mitigate the inflammatory side effects often associated with cancer therapies.

Combination AgentPotential Synergistic Mechanism
Mitomycin CEnhanced antitumor effect
Cisplatin, DoxorubicinSensitization of cancer cells to chemotherapy
Targeted TherapiesComplementary mechanisms of action
ImmunomodulatorsModulation of the tumor microenvironment

Exploration of Novel Biological Activities and Therapeutic Applications

While the cytotoxic and anti-inflammatory activities of this compound are relatively well-documented, the full spectrum of its biological activities is yet to be elucidated. Future research will undoubtedly focus on exploring novel therapeutic applications for this versatile compound.

Recent studies have highlighted the anti-fibrotic potential of this compound. It has been shown to attenuate the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT) in lung epithelial cells, a key process in the pathogenesis of idiopathic pulmonary fibrosis. This suggests a potential therapeutic role for this compound in treating fibrotic diseases of the lung and other organs.

The inhibitory effect of this compound on protein tyrosine phosphatase 1B (PTP1B) is another area of significant interest. PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a promising target for the treatment of type 2 diabetes and obesity. The development of this compound derivatives with enhanced PTP1B inhibitory activity could lead to new therapeutic options for metabolic disorders.

Furthermore, given the broad range of activities observed for other triterpenoids, it is plausible that this compound may possess other, as yet undiscovered, biological effects. Future screening efforts could explore its potential as an antiviral, neuroprotective, or cardioprotective agent.

Potential Therapeutic AreaUnderlying Biological Activity
Fibrotic DiseasesInhibition of TGF-β1-induced EMT
Type 2 Diabetes & ObesityInhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Viral InfectionsPotential antiviral properties
Neurodegenerative DiseasesPotential neuroprotective effects

Development of High-Throughput Screening Assays for Derivatives

To fully exploit the therapeutic potential of this compound, the synthesis and screening of a diverse library of its derivatives will be essential. The development of robust and efficient high-throughput screening (HTS) assays is a critical prerequisite for this endeavor. HTS allows for the rapid evaluation of thousands of compounds, accelerating the identification of lead candidates with improved potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on establishing cell-based and biochemical HTS assays tailored to the known and potential biological activities of this compound. For instance, HTS assays for PTP1B inhibition are already well-established and could be readily adapted for screening this compound derivatives.

For its anticancer activity, a panel of HTS assays using various cancer cell lines could be employed to identify derivatives with enhanced cytotoxicity and to profile their selectivity. Cell-based assays that measure key cancer-related processes such as apoptosis, cell cycle progression, and angiogenesis would also be invaluable.

Furthermore, the development of novel HTS assays for its anti-inflammatory and anti-fibrotic effects will be crucial. This could involve reporter gene assays to measure the activity of key inflammatory pathways, such as NF-κB, or high-content imaging assays to quantify markers of fibrosis.

Advancements in Sustainable Production and Biosynthesis Pathways

The current methods for obtaining this compound rely on its extraction from plant sources, which can be inefficient and unsustainable. To ensure a reliable and scalable supply for future research and potential clinical development, advancements in its production are necessary.

A promising avenue for the sustainable production of this compound is through metabolic engineering and synthetic biology. The biosynthesis of other triterpenoids, such as artemisinin, has been successfully achieved in engineered microorganisms like Saccharomyces cerevisiae (baker's yeast). A similar approach could be developed for this compound. This would involve identifying and transferring the genes responsible for its biosynthesis from the source plant into a microbial host, and then optimizing the metabolic pathways of the host to maximize production.

Heterologous production in yeast or other microbial systems offers several advantages over plant extraction, including faster production times, scalability, and independence from geographical and climatic factors. It also provides a platform for the combinatorial biosynthesis of novel derivatives by introducing enzymes from different biosynthetic pathways.

Integration of Artificial Intelligence and Machine Learning in Research Paradigms

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize natural product drug discovery, and the study of this compound will be no exception. These computational tools can be applied at various stages of the research and development pipeline, from identifying new biological targets to designing novel derivatives and predicting their activities.

AI and ML algorithms can be used to analyze large datasets, such as those generated from HTS assays, to identify structure-activity relationships (SAR) for this compound and its derivatives. This information can then be used to build predictive models for the bioactivity of new, untested compounds, thereby guiding the synthesis of more potent and selective molecules.

Quantitative structure-activity relationship (QSAR) studies, powered by ML, can be employed to correlate the chemical structure of this compound derivatives with their biological activities. This can help in the rational design of new compounds with improved therapeutic properties.

Furthermore, AI can be used to predict the potential biological targets of this compound and its derivatives through in silico screening and molecular docking studies. This can help to elucidate its mechanisms of action and identify new therapeutic applications.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Beta-Peltoboykinolic Acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves isolation from natural sources (e.g., Boykinia species) or semi-synthetic modification of related triterpenoids. Purification via column chromatography (silica gel, reverse-phase) followed by structural validation using NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) is critical. Purity should exceed 95%, confirmed via HPLC with UV/ELSD detection .

Q. How is this compound structurally characterized, and what spectral markers differentiate it from isomers?

  • Methodological Answer : Key spectral markers include:

  • NMR : Distinctive signals for the C-3 hydroxyl group (δ 3.2–3.5 ppm) and oleanane-type triterpene backbone (e.g., C-12 double bond at δ 5.2–5.4 ppm).
  • HRMS : Molecular ion [M+H]⁺ at m/z 457.355 (C₃₀H₄₈O₃) .
  • Differentiation from isomers (e.g., Alpha-Peltoboykinolic Acid) requires 2D-NMR (HSQC, HMBC) to confirm substitution patterns .

Q. What preliminary assays confirm this compound’s protein tyrosine phosphatase 1B (PTP1B) inhibitory activity?

  • Methodological Answer : Use in vitro enzymatic assays with recombinant PTP1B. Protocol:

Incubate PTP1B with p-nitrophenyl phosphate (pNPP) substrate.

Measure hydrolysis rates spectrophotometrically (405 nm) with/without the compound.

Calculate IC₅₀ via dose-response curves (e.g., reported IC₅₀: 5.2 ± 0.5 µM) .

Advanced Research Questions

Q. How can experimental conditions be optimized to enhance reproducibility of PTP1B inhibition assays?

  • Methodological Answer :

  • Control Variables : Standardize buffer pH (6.5–7.0), temperature (25°C), and DMSO concentration (<1%).
  • Enzyme Activity : Pre-test PTP1B activity batches using a reference inhibitor (e.g., sodium orthovanadate).
  • Data Normalization : Express results as % inhibition relative to positive/negative controls. Triplicate runs reduce inter-assay variability .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies (e.g., 5.2 µM vs. higher values)?

  • Methodological Answer :

  • Assay Conditions : Compare buffer composition (e.g., ionic strength, reducing agents) and substrate concentrations.
  • Compound Purity : Verify via HPLC; impurities may antagonize activity.
  • Statistical Analysis : Use nonlinear regression models (e.g., GraphPad Prism) with stringent outlier exclusion criteria .

Q. How to design pharmacokinetic studies evaluating this compound’s bioavailability and metabolic stability?

  • Methodological Answer :

  • In Vivo Models : Administer orally/intravenously to rodents; collect plasma at timed intervals.
  • Analytical Methods : Quantify via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL.
  • Metabolite Identification : Use hepatic microsomal incubations + HRMS to detect phase I/II metabolites .

Q. What computational approaches predict this compound’s binding mode to PTP1B?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PTP1B crystal structure (PDB: 1NNY). Focus on the active site (e.g., WPD loop).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Validate with MM-PBSA free energy calculations .

Data Contradiction and Validation

Q. How to address discrepancies in this compound’s reported cytotoxicity across cell lines?

  • Methodological Answer :

  • Cell Line Validation : Use authenticated lines (e.g., ATCC) with mycoplasma testing.
  • Dose Range : Test 0.1–100 µM; include viability assays (MTT, resazurin).
  • Mechanistic Studies : Compare apoptosis markers (e.g., caspase-3 activation) vs. necrosis (LDH release) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.